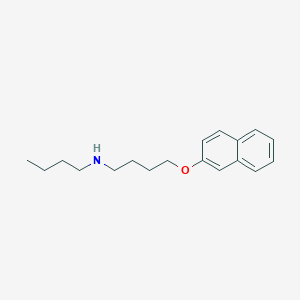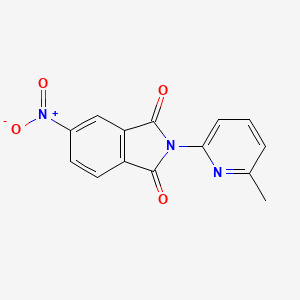
5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione, also known as IMPY, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IMPY belongs to the class of bipyrimidine derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione is not fully understood, but it is believed to involve its ability to bind to specific receptors or enzymes in the body. 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been shown to bind to β-amyloid plaques, which are believed to contribute to the development of Alzheimer's disease. Additionally, 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and physiological effects:
5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been shown to have a variety of biochemical and physiological effects, including its ability to bind to specific receptors or enzymes in the body. 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been shown to have a high affinity for β-amyloid plaques, making it a potential imaging agent for Alzheimer's disease diagnosis. Additionally, 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent.
実験室実験の利点と制限
The advantages of using 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione in lab experiments include its high purity and yield, making it a viable candidate for further research. Additionally, 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been extensively studied for its potential therapeutic applications, making it a compound of interest in the field of medicinal chemistry. The limitations of using 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione in lab experiments include its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione, including its potential as a diagnostic tool for Alzheimer's disease and its potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione and its potential interactions with other compounds in the body. Overall, 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has shown significant promise in the field of medicinal chemistry and warrants further investigation.
合成法
The synthesis of 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione involves the reaction of 2,4-diamino-5-iodopyrimidine with ethyl acetoacetate in the presence of acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis of 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been optimized to yield high purity and yield, making it a viable candidate for further research.
科学的研究の応用
5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been extensively studied for its potential therapeutic applications, including its use as a diagnostic tool for Alzheimer's disease. 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been shown to bind to β-amyloid plaques, which are a hallmark of Alzheimer's disease, making it a potential imaging agent for diagnosis. Additionally, 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
5-iodo-1-(6-methyl-2-phenylpyrimidin-4-yl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN4O2/c1-9-7-12(20-8-11(16)14(21)19-15(20)22)18-13(17-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRRWKASCGYHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3C=C(C(=O)NC3=O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5936365 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorobenzyl)-N-[4-(trifluoromethoxy)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5060431.png)
![5-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-cyclopropyl-2-nitroaniline](/img/structure/B5060433.png)
![N-[2-(1H-indol-3-yl)ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5060438.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5060463.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitro-2-pyridinamine](/img/structure/B5060475.png)

![N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5060482.png)

![11-(4-hydroxyphenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5060495.png)

![8-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5060505.png)
![5-[(5-isoquinolinyloxy)methyl]-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5060519.png)
![N-(4-fluorophenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5060525.png)
![5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5060531.png)